molecular formula C10H11ClO B13330631 1-(3-Chloro-2-methylphenyl)propan-2-one

1-(3-Chloro-2-methylphenyl)propan-2-one

Katalognummer: B13330631
Molekulargewicht: 182.64 g/mol
InChI-Schlüssel: JNDYRSCZWBBGJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of phenylpropanone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in various redox reactions, influencing metabolic pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Chloro-2-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .

Eigenschaften

Molekularformel

C10H11ClO

Molekulargewicht

182.64 g/mol

IUPAC-Name

1-(3-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3

InChI-Schlüssel

JNDYRSCZWBBGJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.